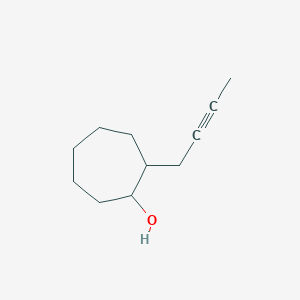

2-(But-2-yn-1-yl)cycloheptan-1-ol

Description

2-(But-2-yn-1-yl)cycloheptan-1-ol is an organic compound with the molecular formula C11H18O. It is characterized by a cycloheptane ring substituted with a but-2-yn-1-yl group and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.

Properties

Molecular Formula |

C11H18O |

|---|---|

Molecular Weight |

166.26 g/mol |

IUPAC Name |

2-but-2-ynylcycloheptan-1-ol |

InChI |

InChI=1S/C11H18O/c1-2-3-7-10-8-5-4-6-9-11(10)12/h10-12H,4-9H2,1H3 |

InChI Key |

XDUCXSBJFBHVGP-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCC1CCCCCC1O |

Origin of Product |

United States |

Preparation Methods

Alkylation of Cycloheptanone with But-2-yn-1-yl Halides

- Reaction: Cycloheptanone is alkylated using but-2-yn-1-yl bromide or iodide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

- Solvent: Aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

- Conditions: Elevated temperatures (around 60°C) facilitate the nucleophilic substitution.

- Outcome: Formation of a ketone intermediate bearing the but-2-yn-1-yl substituent at the 2-position of cycloheptanone.

Grignard Reaction Using But-2-yn-1-ylmagnesium Bromide

- Step 1: Preparation of the Grignard reagent from 1-bromo-2-butyne and magnesium turnings under anhydrous conditions.

- Step 2: Nucleophilic addition of the Grignard reagent to cycloheptanone at low temperature (-10°C to 0°C) to form the corresponding propargylic alcohol intermediate.

- Step 3: If necessary, further reduction with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0–25°C to ensure full conversion to the alcohol.

- Advantages: High regioselectivity and good yields.

- Challenges: Requires moisture-free environment and careful temperature control to avoid side reactions.

Palladium-Catalyzed Sonogashira Coupling

- Approach: Coupling of a cycloheptenol derivative (vinyl halide) with a terminal alkyne (but-2-yne) in the presence of a palladium catalyst such as Pd(PPh3)2Cl2 and a base like triethylamine.

- Conditions: Typically carried out under inert atmosphere (N2 or Ar) at room temperature to moderate heat.

- Outcome: Formation of the alkynylated cycloheptanol.

- Notes: This method allows for mild conditions and functional group tolerance but requires catalyst optimization.

Industrial Scale Synthesis

- Industrial synthesis adapts the above methods with continuous flow reactors to improve reaction control, scalability, and yield.

- Purification is performed by distillation or recrystallization.

- Optimization focuses on minimizing byproducts and maximizing throughput.

Reaction Conditions and Optimization Parameters

| Parameter | Typical Range/Condition | Purpose/Effect |

|---|---|---|

| Base | Potassium carbonate, sodium hydride | Deprotonation and activation of nucleophile |

| Solvent | DMSO, DMF, THF | Solubilize reactants, stabilize intermediates |

| Temperature | 0°C to 60°C | Control reaction rate and selectivity |

| Atmosphere | Inert (N2 or Ar) | Prevent moisture and oxidation |

| Catalyst | Pd(PPh3)2Cl2 (for Sonogashira) | Facilitate coupling reaction |

| Reaction Time | 12 to 48 hours (varies by method) | Ensure completion of reaction |

| Purification | Column chromatography, recrystallization | Isolate pure product |

Chemical Reaction Analysis

This compound is a bifunctional molecule containing both an alkyne and an alcohol group, enabling diverse transformations:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 (acidic) | 2-(But-2-yn-1-yl)cycloheptanone (ketone) |

| Reduction | Pd/C hydrogenation, LiAlH4 | 2-(But-2-en-1-yl)cycloheptan-1-ol (alkene), 2-(Butyl)cycloheptan-1-ol (alkane) |

| Substitution | SOCl2, PBr3 | 2-(But-2-yn-1-yl)cycloheptyl chloride/bromide |

These transformations are useful for further derivatization in synthetic chemistry and material science.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Alkylation with But-2-ynyl Halide | Cycloheptanone + But-2-yn-1-yl bromide | K2CO3, DMSO, 60°C | Moderate to High | Simple, scalable |

| Grignard Addition | Cycloheptanone + But-2-yn-1-ylmagnesium bromide | Anhydrous, low temp (-10°C to 0°C) | High | Requires moisture control |

| Sonogashira Coupling | Cycloheptenol derivative + terminal alkyne | Pd(PPh3)2Cl2, triethylamine, inert atmosphere | Moderate | Mild conditions, catalyst needed |

| Industrial Continuous Flow | Adapted from above | Optimized temperature, flow rates | High | Efficient, large scale |

Research Findings and Literature Insights

- The alkylation of cycloheptanone with but-2-yn-1-yl bromide in the presence of potassium carbonate in DMSO at elevated temperature is a well-documented and reliable method for synthesizing this compound.

- Grignard reagent approaches provide high regioselectivity but require strict anhydrous conditions and temperature control to avoid side reactions.

- Sonogashira coupling offers an alternative mild synthetic route, allowing for functional group tolerance and catalyst-based optimization.

- Industrial processes leverage continuous flow reactors to improve yield and scalability, with purification by distillation or recrystallization.

- Related synthetic strategies for cyclohexanone derivatives involving alkylation and protection steps have been reported, highlighting challenges such as low yields and hazardous reagents like lithium diisopropylamide and HMPA, which are avoided in current methods.

- Catalytic one-step processes involving alkynols and ketoesters under mild conditions have been developed for related compounds, illustrating the potential for further synthetic innovation.

Chemical Reactions Analysis

Types of Reactions

2-(But-2-yn-1-yl)cycloheptan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

Oxidation: Formation of 2-(But-2-yn-1-yl)cycloheptanone.

Reduction: Formation of 2-(But-2-en-1-yl)cycloheptan-1-ol or 2-(Butyl)cycloheptan-1-ol.

Substitution: Formation of 2-(But-2-yn-1-yl)cycloheptyl chloride or bromide.

Scientific Research Applications

2-(But-2-yn-1-yl)cycloheptan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(But-2-yn-1-yl)cycloheptan-1-ol depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the hydroxyl and alkyne groups, which can participate in various transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

2-(But-2-yn-1-yl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring.

2-(But-2-yn-1-yl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring.

2-(But-2-yn-1-yl)cyclooctan-1-ol: Similar structure but with a cyclooctane ring.

Uniqueness

2-(But-2-yn-1-yl)cycloheptan-1-ol is unique due to its seven-membered ring, which imparts distinct steric and electronic properties compared to its five-, six-, and eight-membered ring analogs. These differences can influence the compound’s reactivity, stability, and interactions in various applications.

Q & A

Basic: What are the recommended synthetic routes for 2-(But-2-yn-1-yl)cycloheptan-1-ol, and what critical reaction conditions must be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Cycloheptanone can be functionalized with a but-2-yn-1-yl group via nucleophilic addition using a Grignard reagent (e.g., but-2-yn-1-ylmagnesium bromide) under anhydrous conditions. Temperature control (-10°C to 0°C) is critical to prevent side reactions.

- Step 2: Reduction of the intermediate ketone to the alcohol using NaBH₄ or LiAlH₄ in tetrahydrofuran (THF) at 0–25°C.

- Alternative Route: Palladium-catalyzed Sonogashira coupling between a cycloheptenol derivative and a terminal alkyne, requiring careful optimization of catalyst (e.g., Pd(PPh₃)₂Cl₂) and base (e.g., triethylamine) .

Key Optimization Parameters:

- Moisture-sensitive steps require inert atmosphere (N₂/Ar).

- Monitoring reaction progress via TLC or GC-MS ensures minimal byproduct formation.

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹H and ¹³C NMR: Assign peaks using DEPT-135 to distinguish CH₃, CH₂, CH, and quaternary carbons. The hydroxyl proton (δ ~1.5–2.5 ppm) may broaden due to hydrogen bonding, while the alkyne proton (δ ~2.0–3.0 ppm) shows characteristic coupling patterns .

- IR Spectroscopy: Confirm hydroxyl (O-H stretch: ~3200–3600 cm⁻¹) and alkyne (C≡C stretch: ~2100–2260 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS): Use ESI or EI to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Validation: Compare spectral data with structurally related compounds, such as 2-(Pent-4-yn-1-yl)cyclohexan-1-ol, to resolve ambiguities .

Advanced: How can researchers resolve contradictions in reported biological activity data for cycloheptanol derivatives with alkyne substituents?

Methodological Answer:

Contradictions often arise from variability in assay conditions or impurities. To address this:

- Reproducibility Checks: Replicate studies using standardized protocols (e.g., fixed cell lines, controlled pH, and temperature).

- Purity Assessment: Employ HPLC (>95% purity) and elemental analysis to rule out impurities.

- Mechanistic Studies: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity to targets (e.g., enzymes or receptors).

- Control Experiments: Compare activity against analogs (e.g., 2-{4-(T-amino)-2-(but-2-yn-1-yl)}-1,3-benzothiazole derivatives) to isolate structural contributors .

Advanced: What computational methods are suitable for predicting the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock/Vina): Model interactions with proteins (e.g., kinases) using the compound’s 3D structure (generated via DFT optimization). Focus on hydrogen bonding (hydroxyl group) and hydrophobic contacts (cycloheptane ring) .

- Molecular Dynamics (MD) Simulations: Simulate binding stability in explicit solvent (e.g., water, 150 mM NaCl) over 100 ns to assess conformational changes.

- QSAR Modeling: Corrogate electronic (HOMO-LUMO) and steric (LogP) descriptors with activity data from analogs to predict efficacy .

Advanced: How does the stereochemistry of the cycloheptanol ring influence the compound’s physicochemical properties?

Methodological Answer:

- Stereochemical Analysis: Use X-ray crystallography (as in cyclopropanol derivatives) to determine absolute configuration . Chiral HPLC with amylose-based columns can separate enantiomers.

- Property Impact:

- Solubility: Cis-isomers may exhibit higher aqueous solubility due to intramolecular H-bonding.

- Reactivity: Trans-configurations could enhance alkyne accessibility for click chemistry modifications.

- Biological Activity: Enantiomers may show divergent binding to chiral targets (e.g., GPCRs), tested via assays with enantiopure samples .

Advanced: What strategies mitigate low yields in the final reduction step of this compound synthesis?

Methodological Answer:

Low yields during ketone-to-alcohol reduction may stem from steric hindrance or over-reduction. Solutions include:

- Alternative Reducing Agents: Switch from LiAlH₄ (harsh) to selective catalysts like Baker’s yeast (for enantioselective reduction).

- Protecting Groups: Temporarily protect the alkyne with a trimethylsilyl group to prevent side reactions.

- Microwave-Assisted Synthesis: Reduce reaction time and improve homogeneity, as demonstrated in cyclohexanol derivative syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.